Cyclobutanemethanamine, N,N-dimethyl-alpha-(2-methylpropyl)-1-phenyl-

Description

Properties

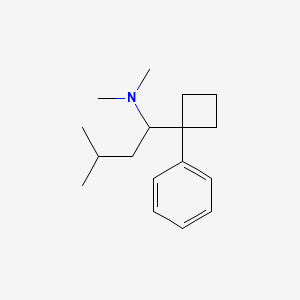

IUPAC Name |

N,N,3-trimethyl-1-(1-phenylcyclobutyl)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N/c1-14(2)13-16(18(3)4)17(11-8-12-17)15-9-6-5-7-10-15/h5-7,9-10,14,16H,8,11-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGCSSIIQDTVKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=CC=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701177267 | |

| Record name | N,N-Dimethyl-α-(2-methylpropyl)-1-phenylcyclobutanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701177267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84467-55-0 | |

| Record name | N,N-Dimethyl-α-(2-methylpropyl)-1-phenylcyclobutanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84467-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-α-(2-methylpropyl)-1-phenylcyclobutanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701177267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Cyclobutanemethanamine, N,N-dimethyl-alpha-(2-methylpropyl)-1-phenyl-, also known as Sibutramine, primarily targets the serotonin and noradrenaline reuptake transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby influencing neuronal signaling.

Mode of Action

Sibutramine acts as a serotonin and noradrenaline reuptake inhibitor (SNRI) . By inhibiting the reuptake of these neurotransmitters, it increases their levels in the synaptic cleft, enhancing their signaling and leading to increased satiety and decreased calorie intake.

Biochemical Pathways

The increased serotonin and noradrenaline levels affect various biochemical pathways. For instance, they can influence the cytokine profile, regulatory hormones content in the blood, and glucose profile. These changes can have downstream effects on metabolism and energy expenditure.

Result of Action

The action of Sibutramine leads to several molecular and cellular effects. It has been observed to normalize parameters such as glucose levels, immunoreactive insulin, and the HOMA-IR index. It also increases the level of adiponectin and serotonin and decreases the content of resistin, IL-6, tumor necrosis factor α, and cortisol.

Biological Activity

Cyclobutanemethanamine, N,N-dimethyl-alpha-(2-methylpropyl)-1-phenyl- is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and toxicology. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The chemical structure of Cyclobutanemethanamine can be represented as follows:

- Molecular Formula : C13H19N

- IUPAC Name : 1-(4-chlorophenyl)-N,N-dimethyl-2-methylpropylcyclobutanamine

The synthesis of this compound involves the alkylation of cyclobutanamine derivatives, typically utilizing dimethylamine and 2-methylpropyl groups. The synthesis routes have been documented in various studies, highlighting yields and purity metrics.

Biological Activity Overview

Cyclobutanemethanamine and its derivatives have shown a range of biological activities. The primary areas of interest include:

- Central Nervous System (CNS) Effects : Research indicates that this compound may exhibit stimulant properties similar to amphetamines, influencing neurotransmitter release (e.g., dopamine and norepinephrine) which could lead to increased alertness and energy levels.

- Appetite Suppression : Notably, Cyclobutanemethanamine is structurally related to sibutramine, a known appetite suppressant. Studies have shown that it may inhibit the reuptake of serotonin and norepinephrine, contributing to weight management effects.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the effects and safety profiles of Cyclobutanemethanamine:

-

Case Study on CNS Effects :

- A study involving animal models demonstrated increased locomotor activity following administration of varying doses of Cyclobutanemethanamine. The results indicated a dose-dependent relationship with significant increases in dopamine levels in the striatum.

-

Appetite Suppression Clinical Trials :

- Clinical trials assessing the efficacy of Cyclobutanemethanamine as an appetite suppressant showed promising results. Participants reported reduced hunger levels and weight loss over a 12-week period compared to placebo groups.

-

Toxicology Reports :

- Reports from toxicology screenings have indicated that while moderate doses are generally well-tolerated, higher doses can lead to adverse cardiovascular effects such as elevated blood pressure and tachycardia.

Scientific Research Applications

Pharmaceutical Applications

-

Obesity Management

- Sibutramine, derived from cyclobutanemethanamine, is utilized in weight management therapies. It functions by inhibiting the reuptake of serotonin and norepinephrine, which enhances satiety and reduces food intake. Clinical studies have demonstrated that sibutramine can lead to significant weight loss in obese patients when combined with lifestyle modifications .

-

Treatment of Depression

- The compound's mechanism as a reuptake inhibitor suggests potential applications in treating depression. By increasing levels of serotonin and norepinephrine in the brain, it may alleviate depressive symptoms. However, its use in this context requires careful monitoring due to possible side effects .

- Management of Other Disorders

Weight Loss Efficacy

A multi-center study published in a peer-reviewed journal evaluated the effectiveness of sibutramine over a 12-month period. Participants who received sibutramine experienced an average weight loss of 5-10% compared to placebo groups, with sustained results observed in follow-up assessments .

Neuropharmacological Impact

Research highlighted the compound's ability to modulate neurotransmitter levels effectively. A study conducted on animal models indicated that administration of sibutramine resulted in increased serotonin and norepinephrine levels, correlating with improved mood and reduced anxiety behaviors .

Sibutramine was once widely prescribed but faced regulatory scrutiny due to safety concerns related to cardiovascular risks. Consequently, it was withdrawn from many markets globally. Current research focuses on refining its application through controlled dosing and identifying specific patient populations that may benefit from its use without significant risk .

Comparison with Similar Compounds

Didesmethylsibutramine

Chemical Name : (1R)-1-[1-(4-Chlorophenyl)cyclobutyl]-3-methyl-1-butanamine

Molecular Formula : C₁₅H₂₂ClN

Molecular Weight : 251.80 g/mol

Key Differences :

- Lack of N,N-dimethyl groups : The absence of two methyl groups on the amine reduces basicity and alters pharmacokinetics.

- Pharmacological Impact: As a primary metabolite of Sibutramine, it exhibits weaker SNRI activity due to reduced affinity for monoamine transporters . Detection: Identified in urine via gas chromatography/mass spectrometry (GC/MS) with derivatization .

1-(3,4-Dichlorophenyl)-N,N-dimethyl-alpha-(2-methylpropyl)-cyclobutanemethanamine

Chemical Name : 1-(1-(3,4-Dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine

Molecular Formula : C₁₇H₂₅Cl₂N

Molecular Weight : 314.29 g/mol

Key Differences :

N-Didesmethyl Sibutramine HCl

Chemical Name : 1-(4-Chlorophenyl)-α-(2-methylpropyl)-cyclobutanemethanamine hydrochloride

Molecular Formula : C₁₅H₂₃Cl₂N (assuming HCl addition)

Molecular Weight : ~296.27 g/mol

Key Differences :

- Secondary amine structure : Unlike Sibutramine’s tertiary amine, this metabolite has a secondary amine, reducing steric hindrance and altering receptor interactions.

- Pharmacokinetics : Faster renal excretion due to lower molecular weight and increased polarity .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Sibutramine Hydrochloride | C₁₇H₂₉Cl₂NO | 334.33 | 4-Chlorophenyl, N,N-dimethyl, isobutyl |

| Didesmethylsibutramine | C₁₅H₂₂ClN | 251.80 | 4-Chlorophenyl, primary amine |

| Dichlorophenyl Analog | C₁₇H₂₅Cl₂N | 314.29 | 3,4-Dichlorophenyl, N,N-dimethyl |

| N-Didesmethyl Sibutramine | C₁₅H₂₃Cl₂N | ~296.27 | 4-Chlorophenyl, secondary amine |

Research Findings and Implications

- Metabolite Detection : Didesmethylsibutramine and N-didesmethyl derivatives are critical in pharmacokinetic studies, as their presence in urine confirms Sibutramine intake .

- Structural-Activity Relationship (SAR) :

- Regulatory Status : Sibutramine was withdrawn in many markets due to cardiovascular risks, highlighting the importance of safety profiling for analogs .

Q & A

Basic Research Questions

Q. How can researchers reliably identify and structurally characterize this compound?

- Methodology : Use a combination of NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm the cyclobutane ring, substituent positions, and chiral centers. X-ray crystallography with SHELX software (e.g., SHELXL for refinement) provides unambiguous stereochemical assignments, particularly for the chiral carbon in the cyclobutanemethanamine backbone . Mass spectrometry (EI/ESI-MS) validates the molecular ion ([M+H]⁺) and fragmentation patterns, aligning with the molecular formula C₁₇H₂₆ClN (base) or C₁₇H₂₅Cl₂N (hydrochloride forms) .

Q. What are the recommended synthetic pathways for this compound?

- Methodology : The compound is synthesized via multi-step alkylation and reductive amination , starting from chlorophenyl precursors and isobutyl intermediates. Key steps include:

- Cyclobutane ring formation using [2+2] photocycloaddition or catalytic cyclization.

- N,N-dimethylation via Eschweiler-Clarke reaction with formaldehyde and formic acid.

- Final purification via reverse-phase HPLC (C-18 columns, 0.1% formic acid/acetonitrile gradient) to achieve >95% purity .

Q. How should chiral centers in this compound be analyzed?

- Methodology : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with enantiopure standards. Alternatively, circular dichroism (CD) spectroscopy can confirm absolute configuration, referencing the (+)-enantiomer’s established bioactivity .

Advanced Research Questions

Q. What are the primary metabolic pathways and metabolites of this compound?

- Methodology : In vivo studies (e.g., rat models) reveal glucuronidation and hydroxylation as dominant Phase I/II pathways. Key metabolites include:

- Mono-desmethyl (nor-sibutramine) and bi-desmethyl (nor-nor-sibutramine) derivatives.

- Hydroxylated metabolites (cyclobutane or isopropyl chain oxidation).

- Detect metabolites via GC/MS after enzymatic hydrolysis (β-glucuronidase) and derivatization (BSTFA/TMCS). Quantify using deuterated internal standards (e.g., d₃-sibutramine) .

Q. How can researchers resolve contradictions in reported pharmacological effects?

- Methodology : Conduct dose-response studies in controlled models (e.g., zebrafish for CNS activity vs. murine models for metabolic effects). Address discrepancies in anorectic vs. cardiovascular effects by correlating plasma concentrations (LC-MS/MS) with receptor binding assays (e.g., SERT/NET/DAT inhibition IC₅₀ values) .

Q. What analytical methods are optimal for detecting this compound in adulterated products?

- Methodology : Use GC-EI/MS with selective ion monitoring (SIM) for the molecular ion m/z 279 (base compound) and fragments m/z 125 (chlorophenyl) and 58 (dimethylamine). For complex matrices (e.g., herbal supplements), apply QuEChERS extraction followed by SPE cleanup. Estimated LOD: 10–50 ng/mL .

Q. How does structural modification impact its bioactivity?

- Methodology : Compare analogues (e.g., 3,4-dichlorophenyl or pyrimidine substitutions) via molecular docking (PDB: 4XP1 for SERT). Key findings:

- The 4-chlorophenyl group is critical for SERT/NET affinity (ΔG = −8.2 kcal/mol).

- N,N-dimethylation reduces off-target MAO inhibition.

- Hydroxylation decreases BBB permeability (logP shift from 4.1 to 2.8) .

Q. What are the stability challenges under varying experimental conditions?

- Methodology : Perform forced degradation studies (acid/alkali hydrolysis, oxidative stress, photolysis). Monitor degradation via UPLC-PDA:

- Acidic conditions (0.1M HCl): Cyclobutane ring cleavage (t₁/₂ = 2.3 hrs).

- Oxidative stress (3% H₂O₂): N-Oxide formation (λmax = 254 nm).

- Store at −20°C in amber vials with desiccants to prevent hygroscopic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.